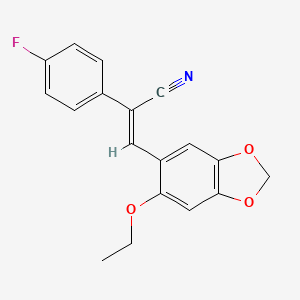
3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile, also known as EFCA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EFCA belongs to the class of compounds called acrylonitriles, which have been studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to exhibit a range of biochemical and physiological effects. 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile in lab experiments is its potential therapeutic applications in various diseases. 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to exhibit anti-tumor, anti-inflammatory, and neuroprotective effects, making it a potential candidate for drug development. However, 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile. One direction is to further investigate its mechanism of action and signaling pathways involved in its pharmacological effects. Another direction is to optimize its chemical structure for improved solubility and reduced toxicity. Additionally, 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile could be studied in combination with other drugs for potential synergistic effects. Finally, 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile could be studied in clinical trials for its potential therapeutic applications in various diseases.
In conclusion, 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to exhibit anti-tumor, anti-inflammatory, and neuroprotective effects, making it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile involves the reaction of 4-fluorobenzaldehyde with 6-ethoxy-1,3-benzodioxole-5-carbaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with malononitrile in the presence of potassium carbonate to yield 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile.
Wissenschaftliche Forschungsanwendungen
3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
(Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c1-2-21-16-9-18-17(22-11-23-18)8-13(16)7-14(10-20)12-3-5-15(19)6-4-12/h3-9H,2,11H2,1H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZCOSGOYYPAEC-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1C=C(C#N)C3=CC=C(C=C3)F)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1/C=C(\C#N)/C3=CC=C(C=C3)F)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



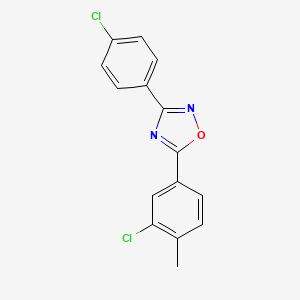
![2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5799101.png)
![5-[(4-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5799102.png)
![methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5799108.png)

![1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine](/img/structure/B5799128.png)
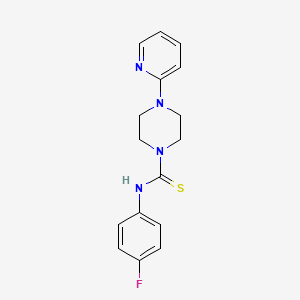
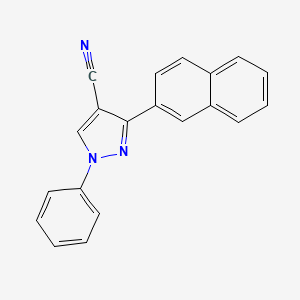
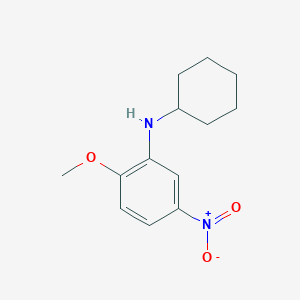
![5-{[(4-ethoxyphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5799162.png)

